molecular formula C15H10IN3O2 B11700698 4-Iodo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-Iodo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11700698
M. Wt: 391.16 g/mol
InChI Key: QRVCXPMADRBZFR-UHFFFAOYSA-N
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Description

4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-iodobenzohydrazide with an indole-2,3-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-iodobenzohydrazide and indole-2,3-dione.

    Catalyst: Commonly used catalysts include acids or bases.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions would result in the replacement of the iodine atom with the nucleophile used.

Scientific Research Applications

4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N’-[(4-nitrobenzylidene)]benzohydrazide: Similar in structure but with a nitro group instead of an indole moiety.

    4-Iodo-N’-[(2E,3E)-4-phenyl-3-buten-2-ylidene]benzohydrazide: Contains a different substituent on the benzohydrazide moiety.

Uniqueness

4-Iodo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its indole-based structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H10IN3O2

Molecular Weight

391.16 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-iodobenzamide

InChI

InChI=1S/C15H10IN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H

InChI Key

QRVCXPMADRBZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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